

Nazartinib Irreversible Binding to C797 Residue: Technical Guide for Researchers

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Compound Focus: Nazartinib

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Drug Overview and Significance

Nazartinib (developmental codes EGF816 or NVS-816) is a **third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI)** characterized by its **irreversible, covalent binding mechanism** that specifically targets cysteine 797 (C797) within the ATP-binding pocket of EGFR. This mutant-selective inhibitor was designed to overcome the major resistance mechanism T790M ("gatekeeper" mutation) that emerges following treatment with first- and second-generation EGFR-TKIs in **non-small cell lung cancer (NSCLC)** patients. **Nazartinib** demonstrates approximately **60-fold greater selectivity for mutant EGFR variants** (including L858R, exon 19 deletions, and T790M mutations) compared to wild-type EGFR, potentially mitigating dose-limiting toxicities associated with wild-type EGFR inhibition such as skin rash and diarrhea [1] [2].

The development of **nazartinib** represents a strategic advance in targeted cancer therapy, addressing the critical clinical need for effective treatments after failure of earlier generation TKIs. Its **covalent binding mechanism** enables sustained target inhibition despite the increased ATP affinity conferred by resistance mutations [3]. **Nazartinib** has undergone extensive clinical evaluation, with phase I/II trials demonstrating promising efficacy in EGFR-mutant NSCLC patients, including those with baseline brain metastases [4].

Table: Key Characteristics of Nazartinib

Parameter	Specification
Designation	Nazartinib (EGF816)
Generation	Third-generation EGFR-TKI
Binding Mechanism	Irreversible covalent inhibition
Primary Target	C797 residue in EGFR kinase domain
Mutant Selectivity	~60-fold preference for mutant vs. wild-type EGFR
Key Indications	EGFR-mutant NSCLC with T790M resistance mutation
Development Status	Phase II clinical trials completed

Molecular Mechanism of Action

Irreversible Binding to C797 Residue

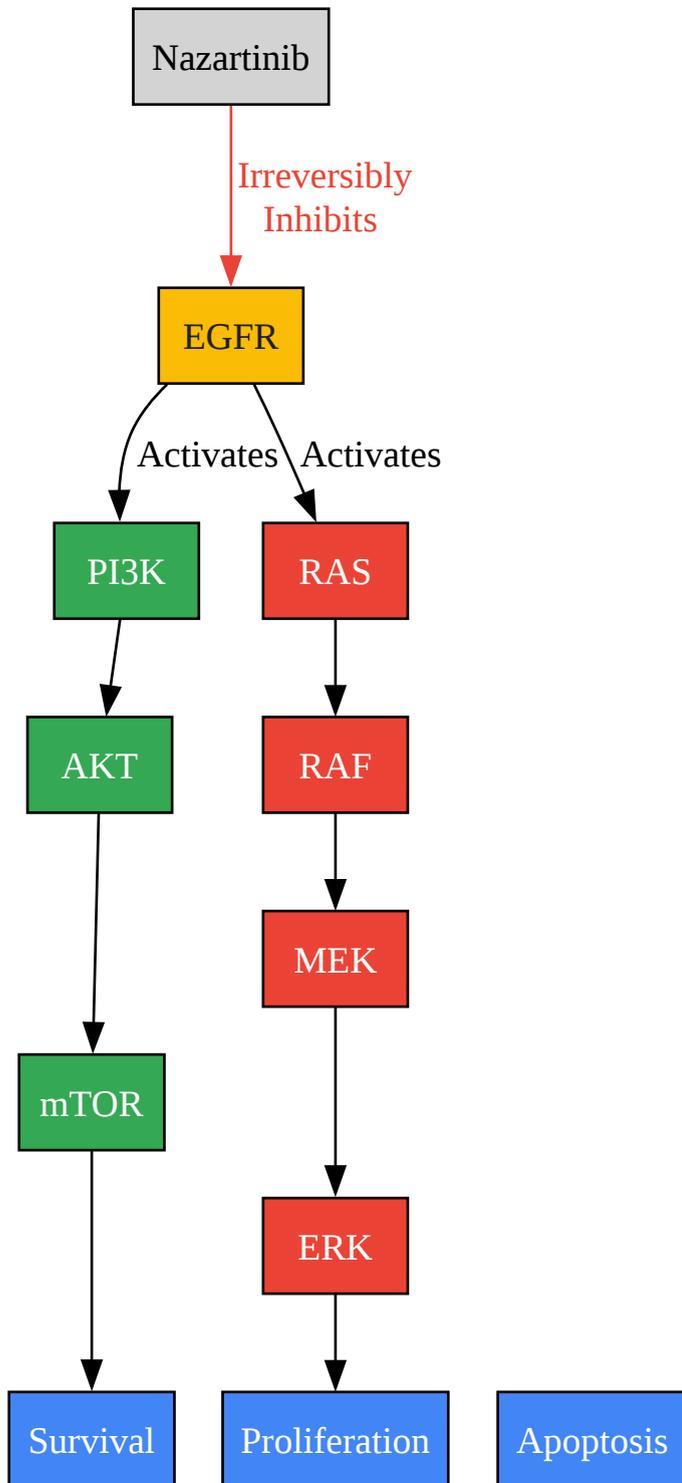
Nazartinib functions through **covalent bond formation** with the thiol group of cysteine 797 located within the ATP-binding pocket of the EGFR kinase domain. This mechanism involves an initial **non-covalent recognition** phase where the inhibitor's scaffold positions a reactive Michael acceptor group in proximity to C797, followed by nucleophilic attack by the cysteine thiolate, resulting in permanent covalent bond formation [3] [5]. This irreversible binding is particularly advantageous for overcoming the T790M resistance mutation, which increases ATP affinity approximately 5-fold, thereby reducing competition from cellular ATP and enabling sustained target inhibition even in the presence of this resistance mutation [3].

The **structural basis** for **nazartinib**'s mutant selectivity stems from its optimized interactions with specific residues in mutant EGFR variants. Unlike earlier generation TKIs, **nazartinib**'s pyrimidine-based scaffold effectively accommodates the steric and electronic changes induced by the T790M mutation while maintaining strong affinity for primary activating mutations (L858R and exon 19 deletions) [6]. This precise molecular recognition profile underlies its enhanced therapeutic window, as evidenced by significantly higher IC_{50} values against wild-type EGFR compared to mutant forms [2].

Inhibition of Downstream Signaling

Upon covalent binding to C797, **nazartinib** effectively **suppresses EGFR autophosphorylation** and subsequent activation of critical downstream signaling pathways, including the **RAS-RAF-MEK-ERK cascade** and the **PI3K-AKT-mTOR axis** [6]. This dual pathway inhibition results in comprehensive suppression of proliferative and survival signals in EGFR-driven NSCLC cells, ultimately inducing cell cycle arrest and apoptosis [1].

The strategic targeting of the C797 residue represents a significant advancement in combating resistance to earlier EGFR-TKIs while maintaining favorable selectivity profiles. This approach has established **nazartinib** as a valuable therapeutic option for NSCLC patients harboring EGFR resistance mutations [3] [1].



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Nazartinib inhibits EGFR-driven signaling pathways, suppressing proliferation and survival while promoting apoptosis.

Quantitative Profiling of Nazartinib

Mutant-Selective Inhibition Profile

Nazartinib demonstrates a distinct **potency profile** across various EGFR mutations, with particularly enhanced activity against classic EGFR mutations containing the T790M resistance substitution. Preclinical assessments using Ba/F3 cell models reveal **nazartinib's** superior selectivity for mutant EGFR forms compared to wild-type, contributing to its improved therapeutic window [2].

Table: In Vitro Potency (IC_{50} , nM) of **Nazartinib** Against EGFR Mutations

EGFR Mutation	Nazartinib	Osimertinib	Afatinib	Erlotinib
exon19del	66	7.9	0.6	73
L858R	35	6.2	0.6	30
exon19del+T790M	52	3.1	146	3429
L858R+T790M	5.1	0.9	179	>10000
G719S	91.2	158	1.5	101
L861Q	116	35.8	3.6	410
Wild-type	1031	516	30	638

Data source: [2]

The **selectivity ratio** (wild-type IC_{50} / mutant IC_{50}) highlights **nazartinib's** improved therapeutic window. For the L858R+T790M mutation, **nazartinib** exhibits a selectivity ratio of approximately 202 (1031/5.1), significantly higher than earlier generation inhibitors. This enhanced selectivity potentially translates to reduced off-target toxicities in clinical settings [2].

Efficacy in Uncommon EGFR Mutations

Beyond classic EGFR mutations, **nazartinib** demonstrates variable activity against less common EGFR variants. While showing moderate potency against G719S and L861Q single mutations, its efficacy diminishes when these mutations co-occur with T790M. For instance, against G719S+T790M and L861Q+T790M, **nazartinib**'s IC₅₀ values rise to 77 nM and 101 nM, respectively, representing a significant reduction in potency compared to classic T790M mutations [2].

Nazartinib also exhibits meaningful activity against certain **EGFR exon 20 insertion mutations**, which typically confer resistance to earlier generation EGFR-TKIs. Specifically, against A763_Y764insFQEA, D770_N771insNPG, and A767_V769dupASV, **nazartinib** demonstrates IC₅₀ values of 78 nM, 84 nM, and 257 nM, respectively, suggesting potential clinical utility in these genetically defined NSCLC subsets [2].

Clinical Evidence and Efficacy Data

Clinical Trial Outcomes

In a phase II, single-arm, open-label study of treatment-naive EGFR-mutant NSCLC patients, **nazartinib** demonstrated substantial clinical efficacy with an **objective response rate (ORR) of 69%** (95% CI: 53-82) as assessed by Blinded Independent Review Committee using RECIST v1.1 criteria. The median **progression-free survival (PFS)** was 18 months (95% CI: 15-not estimable), with median overall survival not reached at the time of data cutoff (median follow-up of 30 months) [4].

Notably, **nazartinib** exhibited significant **central nervous system (CNS) activity** in patients with baseline brain metastases (n=18), achieving an ORR of 67% (95% CI: 41-87) and median PFS of 17 months (95% CI: 11-21). Among 17 patients with brain metastases classified as non-target lesions, CNS lesions were absent/normalized in 9 patients (53%), indicating substantial intracranial efficacy. Only 2 of 27 patients without baseline brain metastases developed new brain metastases during the study, suggesting potential protective effects against CNS progression [4].

The **safety profile** of **nazartinib** was generally manageable, with the most frequent adverse events (≥25%, any grade) being diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), and stomatitis

(27%). The incidence of severe adverse events was relatively low, supporting the favorable therapeutic window suggested by its selective inhibition profile [4].

Resistance Mechanisms

C797S Mutation

The most prominent resistance mechanism to **nazartinib** and other third-generation EGFR-TKIs is the **C797S mutation**, which occurs in the kinase domain and prevents covalent bond formation with the C797 residue. This serine substitution eliminates the nucleophilic thiol group necessary for covalent inhibition, reducing drug affinity and restoring ATP competitiveness [1] [6]. The C797S mutation can manifest in different configurations relative to T790M - in cis (on the same allele) or in trans (on opposite alleles) - with distinct therapeutic implications [3].

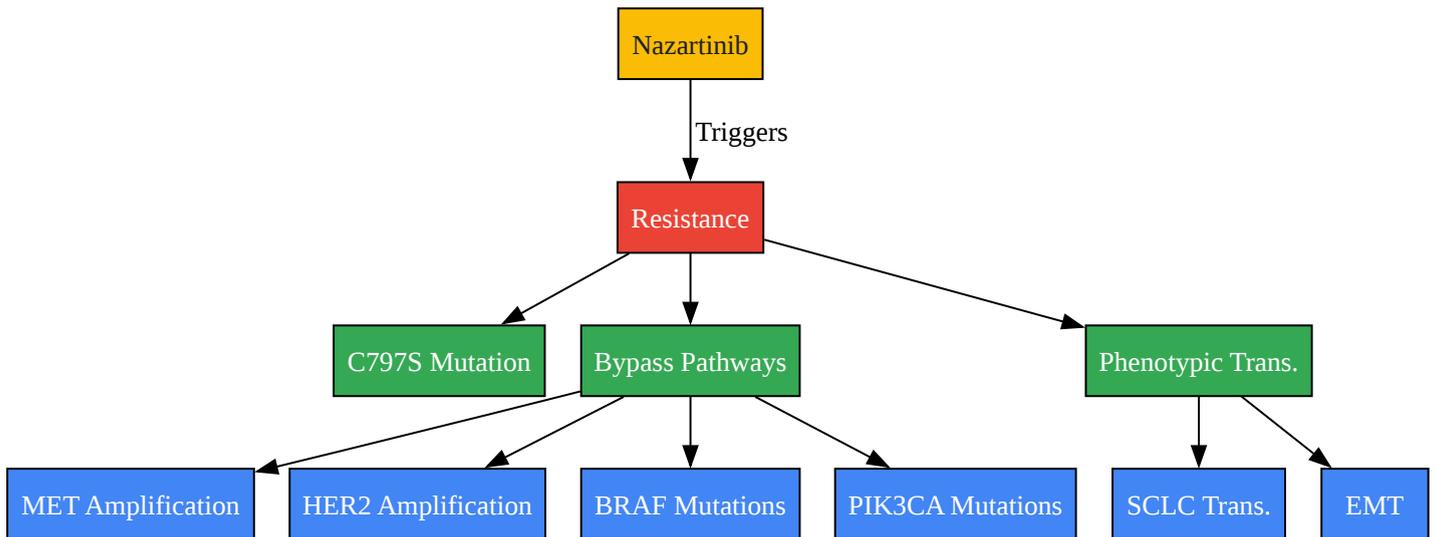
When C797S emerges in conjunction with T790M and activating mutations (creating triple mutants: Del19/T790M/C797S or L858R/T790M/C797S), **nazartinib**'s efficacy is significantly compromised, with IC_{50} values increasing to 2146 nM and 3834 nM, respectively [2]. This represents approximately a 40-fold reduction in potency compared to the corresponding double mutants (T790M with activating mutations), highlighting the critical importance of the covalent binding mechanism for **nazartinib**'s activity.

Alternative Resistance Pathways

Beyond C797S, several **bypass signaling pathways** can confer resistance to **nazartinib**, including:

- **MET amplification**: Occurs in approximately 5-15% of resistant cases and activates parallel downstream signaling cascades [3]
- **HER2 amplification**: Mimics EGFR signaling and maintains oncogenic drive despite EGFR inhibition [3]
- **BRAF mutations**: Activate the MAPK pathway independently of EGFR signaling [3]
- **PIK3CA mutations**: Directly stimulate the AKT-mTOR survival axis [3]
- **Phenotypic transformation**: Including epithelial-mesenchymal transition (EMT) and small cell lung cancer (SCLC) transformation [3]

The heterogeneity of resistance mechanisms underscores the necessity for comprehensive molecular profiling at disease progression to inform subsequent treatment strategies.



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Resistance mechanisms to **nazartinib** include C797S mutation, bypass pathway activation, and phenotypic transformation.

Experimental Approaches for Evaluation

Key Methodologies

Cell-Based Viability Assays: Standardized MTS assays using Ba/F3 cells transduced with various EGFR mutations provide robust potency assessments. Cells are seeded in 96-well plates and treated with serial dilutions of **nazartinib** for 72 hours, followed by MTS reagent addition and absorbance measurement at 490nm. Dose-response curves are generated to calculate IC₅₀ values [2].

Therapeutic Window Determination: The selectivity index is calculated by comparing IC_{50} values from wild-type EGFR-expressing cells versus mutant EGFR-expressing cells. This ratio ($WT IC_{50} / mutant IC_{50}$) provides a quantitative measure of mutant selectivity [2].

X-ray Crystallography: Structural characterization of **nazartinib**-EGFR complexes employs EGFR constructs (e.g., T790M/V948R) to facilitate crystallization. Co-crystals are generated using vapor diffusion methods, and structures are solved by molecular replacement, revealing atomic-level binding interactions and conformational changes, particularly in the phosphate-binding loop [7].

In Vivo Efficacy Models: Patient-derived xenograft (PDX) models and transgenic mouse models of EGFR-mutant NSCLC are utilized to assess **nazartinib**'s antitumor activity. Mice bearing established tumors are treated orally with **nazartinib** (typical dose: 10-50 mg/kg daily), with tumor volumes measured regularly. For brain metastasis models, intracranial implantation is followed by treatment and subsequent histological analysis [2] [4].

Biochemical Kinase Assays: Direct kinase inhibition is quantified using purified EGFR kinase domains with various mutations. Assays typically employ ATP concentrations near K_m and measure phosphorylation of specific substrates using time-resolved fluorescence or radiometric methods [7].

Combination Therapy Assessment

Synergy studies with allosteric inhibitors (e.g., JBJ-04-125-02) utilize the Bliss independence model or Chou-Talalay method to quantify cooperative effects. Cells are treated with **nazartinib** and allosteric inhibitors alone and in combination across a matrix of concentrations, with response surfaces analyzed to calculate combination indices [7].

Structural analysis of combination binding employs crystallography to visualize simultaneous binding, with particular attention to conformational changes in the P-loop and potential π -stacking interactions with F723 that may underlie cooperative binding [7].

Conclusion and Future Perspectives

Nazartinib represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC through its **irreversible covalent binding** to the C797 residue, effectively overcoming T790M-mediated resistance. Its **mutant-selective profile** provides a favorable therapeutic window, while demonstrated **CNS efficacy** addresses the critical challenge of brain metastases. However, the emergence of **C797S-mediated resistance** remains a substantial obstacle, motivating ongoing development of fourth-generation EGFR inhibitors and rational combination strategies.

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References

1. S Mutation in Resistance Development to ThirdGeneration... C 797 [austinpublishinggroup.com]
2. Characterization of the efficacies of osimertinib and ... [pmc.ncbi.nlm.nih.gov]
3. Mechanisms and management of 3rd-generation EGFR-TKI ... [pmc.ncbi.nlm.nih.gov]
4. Nazartinib for treatment-naive EGFR-mutant non-small cell ... [pubmed.ncbi.nlm.nih.gov]
5. Toward structure-based drug design against the epidermal ... [pmc.ncbi.nlm.nih.gov]
6. Next-generation EGFR tyrosine kinase inhibitors to ... [pmc.ncbi.nlm.nih.gov]
7. Molecular basis for cooperative binding and synergy of ATP ... [pmc.ncbi.nlm.nih.gov]

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